N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a chromene structure
Mechanism of Action
Target of Action
Thiazole derivatives, a key structural component of this compound, are known to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms . The presence of sulfur and nitrogen in the thiazole ring can influence the orientation towards the target site, which can be nitrogen orientation, sulfur orientation, or parallel orientation . This orientation can affect the interaction with the target and the resulting changes.
Biochemical Pathways
Thiazole derivatives are known to induce biological effects through various targets . The exact pathways and their downstream effects would depend on the specific targets that this compound interacts with.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives , it can be inferred that this compound could potentially have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(naphtho[1,2-d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide are largely determined by the thiazole ring structure. Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties
Cellular Effects
Thiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-oxochromene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency and yield of the reaction. These methods also help in reducing the reaction time and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid.
Chromene derivatives: Compounds such as 4-oxochromene and chromene-2-carboxylic acid.
Uniqueness
N-{naphtho[1,2-d][1,3]thiazol-2-yl}-4-oxo-4H-chromene-2-carboxamide is unique due to its fused ring structure, which combines the properties of both benzothiazole and chromene. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3S/c24-15-11-17(26-16-8-4-3-7-14(15)16)20(25)23-21-22-19-13-6-2-1-5-12(13)9-10-18(19)27-21/h1-11H,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMJYASCQJPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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